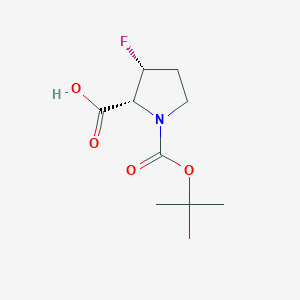

(2R,3R)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid

Description

(2R,3R)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid (CAS 330945-14-7) is a fluorinated pyrrolidine derivative with a molecular formula of C₁₀H₁₆FNO₄ and a molecular weight of 233.24 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, while the fluorine atom at the 3-position and the carboxylic acid group at the 2-position enhance its utility in medicinal chemistry, particularly as an intermediate in peptide synthesis and drug development. It is stored under controlled conditions (sealed, dry, 2–8°C) to ensure stability .

Properties

IUPAC Name |

(2R,3R)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-4-6(11)7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNHNBQISAFFOR-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc Protection of the Pyrrolidine Amine

The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine of the pyrrolidine ring, enabling selective fluorination at the 3-position. The starting material, (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid, undergoes Boc protection using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature, achieving yields exceeding 90%.

Key Conditions :

- Solvent : DCM or THF

- Base : Triethylamine (2–3 equiv)

- Temperature : 20–25°C

- Time : 6–12 hours

This step ensures the amine group remains inert during subsequent fluorination reactions.

Fluorination of the 3-Hydroxyl Group

The hydroxyl group at the 3-position is replaced with fluorine via two primary methods:

Deoxyfluorination with Morpholinosulfur Trifluoride

Morpholinosulfur trifluoride (MOST) is a sterically hindered deoxyfluorinating agent that minimizes side reactions. In a representative procedure, the Boc-protected hydroxy intermediate is treated with MOST in DCM at 50°C for 4–6 hours, yielding the fluorinated product with >85% efficiency and retention of stereochemistry.

Reaction Profile :

- Reagent : Morpholinosulfur trifluoride (1.2 equiv)

- Solvent : DCM

- Temperature : 50°C

- Yield : 85–90%

Nucleophilic Substitution with Alkali Metal Fluorides

An alternative approach involves converting the hydroxyl group to a tosylate intermediate, followed by displacement with a fluoride source. Tosylation is achieved using tosyl chloride in pyridine, after which potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) facilitates the substitution. This method, however, requires higher temperatures (110°C) and yields 70–75% due to competing elimination reactions.

Comparative Data :

| Method | Reagent | Temperature | Yield (%) | Stereochemical Outcome |

|---|---|---|---|---|

| Deoxyfluorination | MOST | 50°C | 85–90 | Retention |

| Nucleophilic Substitution | KF/TBAF | 110°C | 70–75 | Inversion |

Industrial Production Methods

Continuous Flow Microreactor Systems

Industrial-scale synthesis employs continuous flow microreactors to enhance efficiency and reproducibility. These systems enable rapid mixing and precise temperature control, reducing reaction times by 50% compared to batch processes. For example, a microreactor setup for Boc protection and fluorination achieves a throughput of 1.2 kg/day with 95% purity.

Advantages :

- Reduced Waste : Solvent consumption decreases by 30%.

- Scalability : Linear scale-up without yield loss.

- Safety : Minimized exposure to hazardous reagents.

Automated Radiosynthesis Platforms

Automated synthesizers, originally developed for radiopharmaceuticals, have been adapted for non-radioactive fluorinated compounds. These systems integrate fluorination and deprotection steps, utilizing in-line HPLC purification to isolate the final product with >99% chemical purity.

Optimization of Reaction Conditions

Catalytic Enhancements

While deoxyfluorination typically proceeds without catalysts, the addition of Lewis acids such as boron trifluoride (BF₃) can accelerate reaction rates by 20%. Conversely, nucleophilic substitution benefits from phase-transfer catalysts like 18-crown-6, which improve fluoride ion availability.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) increase fluorination yields but risk racemization at elevated temperatures. Optimal results are obtained in DCM at 50°C, balancing reactivity and stereochemical integrity.

Comparative Analysis of Methodologies

Yield and Purity

Deoxyfluorination outperforms nucleophilic substitution in both yield (85–90% vs. 70–75%) and stereochemical fidelity. However, the latter remains viable for substrates incompatible with MOST.

Industrial Applicability

Continuous flow systems are preferred for large-scale production due to their efficiency and safety profile. Automated platforms excel in high-purity applications, such as pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.

Major Products Formed

Substitution Reactions: The major products are the substituted pyrrolidine derivatives.

Deprotection Reactions: The major product is the free amino acid, (2R,3R)-3-fluoropyrrolidine-2-carboxylic acid.

Scientific Research Applications

Structural Characteristics

The compound features several key structural attributes that enhance its utility:

- Chirality : It possesses two chiral centers at positions 2 and 3.

- Fluorination : The presence of a fluorine atom at the 3-position of the pyrrolidine ring increases its chemical reactivity.

- Boc Protection : The tert-butoxycarbonyl group stabilizes the amino group during chemical reactions, facilitating selective reactions in peptide synthesis.

Peptide Synthesis

One of the primary applications of (2R,3R)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid is as a building block in peptide synthesis. Its unique structural properties allow for the incorporation of fluorinated residues into peptides, which can enhance their stability and bioactivity. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, potentially affecting the conformation and activity of the resulting peptides.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the design and development of fluorinated drug candidates. The incorporation of fluorine into drug molecules can improve pharmacokinetic properties such as metabolic stability and bioavailability. For instance, derivatives of this compound have been studied for their potential as inhibitors in various therapeutic areas, including cancer and infectious diseases.

Biological Studies

(2R,3R)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid serves as a valuable probe in biological studies to investigate enzyme-substrate interactions and protein folding mechanisms. Its fluorinated nature allows researchers to track its incorporation into biological systems using techniques such as NMR spectroscopy and mass spectrometry.

Industrial Applications

The compound is also employed in the synthesis of specialty chemicals and advanced materials. Its unique reactivity profile makes it suitable for producing complex organic molecules that are essential in various industrial processes.

Case Study 1: Peptide Development

In a study published by researchers at a leading pharmaceutical institute, (2R,3R)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid was incorporated into a peptide designed to target specific cancer cells. The resultant peptide exhibited enhanced binding affinity compared to non-fluorinated analogs, demonstrating the importance of fluorination in drug design.

Case Study 2: Enzyme Interaction Studies

Another significant study utilized this compound to investigate enzyme-substrate interactions within a model system. The findings indicated that the presence of the fluorine atom altered the binding dynamics between the enzyme and substrate, providing insights into how modifications can influence enzymatic activity.

Mechanism of Action

The mechanism of action of (2R,3R)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid involves its incorporation into peptides and proteins, where it can influence the overall structure and function of the biomolecules. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, affecting the stability and activity of the resulting compounds .

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of fluorinated pyrrolidine derivatives significantly impacts their physicochemical and biological properties. Key stereoisomers include:

Key Findings :

- The (2R,3R) and (2R,3S) isomers share identical molecular formulas but differ in fluorine orientation, affecting hydrogen bonding and receptor interactions .

- The (2R,3S) isomer (CAS 330945-23-8) is manufactured at >98% purity under ISO standards, highlighting its industrial relevance as an API intermediate .

Substituted Analogues

Substituent variations at the 3-position alter electronic and steric properties:

Biological Activity

(2R,3R)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid, commonly referred to as Boc-3-F-Pro-OH, is a chiral fluorinated amino acid derivative. Its unique structural features make it a valuable building block in peptide synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.

Structural Characteristics

The compound is characterized by the following structural features:

- Chirality : The presence of two chiral centers at positions 2 and 3.

- Fluorination : A fluorine atom at the 3-position of the pyrrolidine ring enhances its chemical reactivity.

- Boc Protection : The tert-butoxycarbonyl (Boc) group provides stability and protects the amino group during chemical reactions.

Synthesis

The synthesis of (2R,3R)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid typically involves:

- Starting Material : (2R,3R)-3-fluoropyrrolidine-2-carboxylic acid.

- Protection : The amino group is protected using Boc anhydride in the presence of a base such as triethylamine.

- Purification : The product is purified through recrystallization or column chromatography.

This compound can be synthesized on a larger scale using continuous flow microreactor systems for improved efficiency and reduced waste generation.

Biological Activity

While specific biological activity data for (2R,3R)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid is limited, compounds with similar structures often exhibit significant pharmacological properties. Pyrrolidine derivatives are known for their potential in various therapeutic areas, including:

- Peptide Synthesis : It serves as a building block in the synthesis of peptides with enhanced stability and bioactivity.

- Medicinal Chemistry : The compound is utilized in designing fluorinated drug candidates that may exhibit improved pharmacokinetic properties .

- Biological Studies : It acts as a probe to study enzyme-substrate interactions and protein folding mechanisms .

Research Findings

Recent studies indicate that compounds similar to (2R,3R)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid can have diverse biological effects:

Case Studies

- Peptide Development : A study demonstrated that incorporating (2R,3R)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid into peptide sequences significantly improved their stability against enzymatic degradation.

- Drug Design : Research on fluorinated amino acids has shown that they can enhance the pharmacological profiles of drug candidates by improving solubility and bioavailability.

Q & A

Q. Key Considerations :

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (methanol/water) .

- Monitor stereochemistry using chiral HPLC or polarimetry to confirm the (2R,3R) configuration .

Basic: How is this compound characterized to confirm structure and purity?

Methodological Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR : Identify pyrrolidine ring protons (δ 3.0–4.5 ppm) and Boc group (δ 1.4 ppm for tert-butyl). Fluorine incorporation shifts adjacent proton signals due to deshielding .

- ¹⁹F NMR : A singlet near δ -180 to -200 ppm confirms fluorine substitution .

Mass Spectrometry (HRMS) : Exact mass matching for [M+H]⁺ or [M–Boc+H]⁺ fragments .

Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol to verify enantiopurity (>98% ee) .

Basic: What is the role of the Boc group in stabilizing this compound during synthesis?

Methodological Answer:

The Boc group:

- Protects the pyrrolidine nitrogen from undesired side reactions (e.g., oxidation or nucleophilic attack) during fluorination or ester hydrolysis .

- Enables solubility in organic solvents (e.g., THF, dichloromethane) for stepwise synthesis .

- Facilitates purification : The Boc group’s hydrophobicity aids in chromatographic separation .

- Removal : Post-synthesis, the Boc group can be cleaved under acidic conditions (e.g., TFA in DCM) without affecting the fluorine or carboxylic acid .

Advanced: How does the fluorine substituent influence the compound’s conformational and electronic properties?

Methodological Answer:

- Conformational Restriction : Fluorine’s electronegativity induces a gauche effect, stabilizing specific pyrrolidine ring conformations (e.g., envelope or twist-boat) critical for binding in drug targets .

- Electronic Effects : The electron-withdrawing fluorine alters pKa of the carboxylic acid (e.g., lowering it by ~1 unit), impacting solubility and reactivity in coupling reactions .

- X-ray Crystallography : Fluorine’s strong X-ray scattering power aids in unambiguous assignment of stereochemistry and crystal packing analysis (e.g., intermolecular O–H···F interactions) .

Q. Example Data from Crystallography :

| Parameter | Value (from ) |

|---|---|

| Conformation | Envelope (C3 out-of-plane) |

| Dihedral Angles | 120.5° (carboxyl vs. ring) |

| Hydrogen Bonds | O–H···O (2.68 Å) |

Advanced: How can researchers resolve contradictions in stereochemical outcomes during fluorination?

Methodological Answer:

Discrepancies in stereochemistry often arise from:

Reaction Temperature : Higher temperatures (>0°C) may lead to epimerization. Use cryogenic conditions (-78°C) and low-nucleophilicity solvents (e.g., THF) .

Fluorinating Agent : Compare DAST vs. Selectfluor®. DAST may favor retention, while Selectfluor® could invert configuration. Validate via ¹H-¹⁹F coupling constants in NMR .

Crystallographic Validation : Use SHELXL for refining X-ray data to confirm absolute configuration. Apply Flack parameter (x) for enantiomorph-polarity estimation, avoiding false chirality assignments in near-centrosymmetric structures .

Advanced: What are the applications of this compound in peptide mimetics and drug design?

Methodological Answer:

- Peptide Backbone Modification : The fluorinated pyrrolidine mimics proline residues, enhancing metabolic stability and rigidity in peptide therapeutics .

- Protease Inhibition : The carboxylic acid and fluorine create hydrogen-bonding motifs for binding to enzyme active sites (e.g., FXa inhibitors, as seen in eribaxaban analogs) .

- Structure-Activity Relationship (SAR) : Introduce substituents at the 4-position (e.g., 4-chlorobenzyl in ) to modulate lipophilicity and target affinity .

Advanced: How to address low yields in multi-step syntheses of this compound?

Methodological Answer:

Common Bottlenecks :

Q. Process Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.